molecular formula C7H8BrClIN B13514673 (5-Bromo-2-iodophenyl)methanamine hydrochloride

(5-Bromo-2-iodophenyl)methanamine hydrochloride

Cat. No.: B13514673
M. Wt: 348.40 g/mol
InChI Key: GGVCMTUFIILLOH-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8BrClIN. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and iodine atoms at the 5 and 2 positions, respectively. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodophenyl)methanamine hydrochloride typically involves the halogenation of phenylmethanamine. The process begins with the iodination of phenylmethanamine, followed by bromination at the 5-position. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine and bromine sources .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

(5-Bromo-2-iodophenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with various enzymes and receptors, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)methanamine hydrochloride
  • (5-Bromo-2-fluorophenyl)methanamine hydrochloride
  • (5-Bromo-2-methylphenyl)methanamine hydrochloride

Uniqueness

(5-Bromo-2-iodophenyl)methanamine hydrochloride is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H8BrClIN

Molecular Weight

348.40 g/mol

IUPAC Name

(5-bromo-2-iodophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7BrIN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H

InChI Key

GGVCMTUFIILLOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CN)I.Cl

Origin of Product

United States

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